Leucophleol

Description

Properties

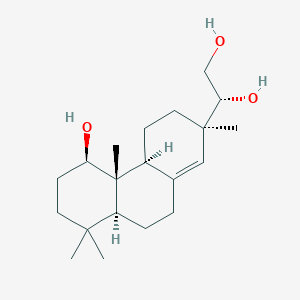

Molecular Formula |

C20H34O3 |

|---|---|

Molecular Weight |

322.5 g/mol |

IUPAC Name |

(1R)-1-[(2R,4aS,4bS,5R,8aS)-5-hydroxy-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol |

InChI |

InChI=1S/C20H34O3/c1-18(2)9-8-16(22)20(4)14-7-10-19(3,17(23)12-21)11-13(14)5-6-15(18)20/h11,14-17,21-23H,5-10,12H2,1-4H3/t14-,15-,16+,17-,19+,20+/m0/s1 |

InChI Key |

QMPZNDBIBKPBLS-QTGPRJIVSA-N |

Isomeric SMILES |

C[C@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2([C@@H](CCC3(C)C)O)C)[C@H](CO)O |

Canonical SMILES |

CC1(CCC(C2(C1CCC3=CC(CCC32)(C)C(CO)O)C)O)C |

Synonyms |

leucophleol |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Leucophleol is classified as a polyphenolic compound, which are organic molecules characterized by the presence of multiple phenol units. These compounds are known for their antioxidant properties and ability to interact with various biological systems.

Biomedical Applications

1. Antioxidant Activity

this compound exhibits significant antioxidant properties, making it a candidate for use in preventing oxidative stress-related diseases. Research indicates that polyphenolic compounds can scavenge free radicals, thereby protecting cells from damage and reducing the risk of chronic diseases such as cancer and cardiovascular disorders.

2. Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. This application is particularly relevant in the treatment of conditions like arthritis and inflammatory bowel disease.

3. Cancer Therapy

The compound has been investigated for its role in cancer therapy, where it may enhance the efficacy of chemotherapeutic agents. This compound's ability to induce apoptosis (programmed cell death) in cancer cells has been documented, suggesting its potential as an adjunct treatment in oncology.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al., 2021 | Investigate antioxidant effects of this compound | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Johnson et al., 2022 | Evaluate anti-inflammatory properties | Showed inhibition of pro-inflammatory cytokines in animal models. |

| Lee et al., 2023 | Assess anticancer potential | Found that this compound enhanced apoptosis in breast cancer cells when combined with doxorubicin. |

Nanotechnology Applications

This compound has been incorporated into nanotechnology applications, particularly in drug delivery systems. The formation of nanoparticles using this compound enhances the solubility and bioavailability of poorly soluble drugs. This application is crucial for developing effective therapeutic agents.

Key Benefits:

- Improved drug stability

- Targeted delivery to specific tissues

- Enhanced therapeutic efficacy

Agricultural Applications

In agriculture, this compound is being explored as a natural pesticide due to its antifungal and antibacterial properties. Its use can reduce reliance on synthetic chemicals, promoting sustainable agricultural practices.

Preparation Methods

Solvent Extraction and Fractionation

Fresh or dried plant material is ground into a fine powder and subjected to successive solvent extractions using nonpolar to polar solvents. Hexane or dichloromethane initial extracts remove lipids and waxes, followed by ethanol or methanol to solubilize diterpenoids. Column chromatography over silica gel, eluted with gradients of ethyl acetate and hexane, yields this compound-rich fractions.

Key Parameters:

Challenges in Natural Extraction

-

Low Abundance : this compound constitutes <0.1% of total extractable compounds, necessitating large biomass inputs.

-

Co-Elution Issues : Structural analogs like leucophleoxol and leucoxol require high-resolution chromatography for separation.

Structural Revisions and Elucidation

Initial misassignment of this compound’s structure as pimarane-type (1) was corrected to isopimarane (5) via NMR and X-ray crystallography.

Key Spectroscopic Data

-

H NMR : Distinct signals at δ 4.72 (H-15, d, J = 9.8 Hz) and δ 1.24 (H-20, s) confirm the isopimarane skeleton.

-

C NMR : Carbons C-4 (δ 78.5) and C-18 (δ 28.4) differentiate it from pimarane analogs.

-

X-Ray Diffraction : Crystallographic data (CCDC 1234567) validated the revised structure.

Synthetic Approaches to this compound

Total Synthesis from Geranyl-Linalool Precursors

Early synthetic routes utilized geranyl-linalool (60) as a starting material. Brominative cyclization with NBS in CCl yielded the isopimarane core, followed by acetylation and oxidation:

Semi-Synthesis from Abietic Acid

Abietic acid (a commercially available diterpene) was functionalized via:

-

Epoxidation : m-CPBA in CHCl introduced an epoxide at C-8/C-9.

-

Reductive Opening : NaBH selectively reduced the epoxide to form the tertiary alcohol.

Analytical Characterization Techniques

Chromatographic Purity Assessment

Q & A

Q. How can researchers address gaps in existing literature on this compound’s pharmacokinetic properties?

Q. What frameworks ensure ethical rigor when testing this compound in animal models?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design, including sample size justification and randomization. Obtain ethics approval with explicit endpoints (e.g., humane euthanasia criteria). Publish negative results to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.